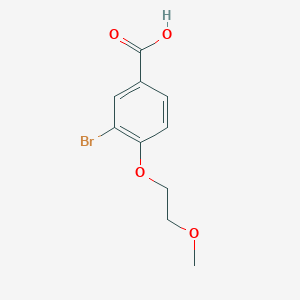
3-Brom-4-(2-Methoxyethoxy)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methoxyethoxy group at the fourth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2-methoxyethoxy)benzoic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzoic acid typically involves the bromination of 4-(2-methoxyethoxy)benzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-4-(2-methoxyethoxy)benzoic acid are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and specificity towards molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methoxyethoxy group.
4-Bromo-3-methoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring.
3-Bromo-4-ethoxybenzoic acid: Ethoxy group instead of methoxyethoxy group
Uniqueness
3-Bromo-4-(2-methoxyethoxy)benzoic acid is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAQVPYHRCQXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[2-(ethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317895.png)
![3-chloro-N-[2-(ethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B317896.png)
![1,4-Bis[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B317898.png)
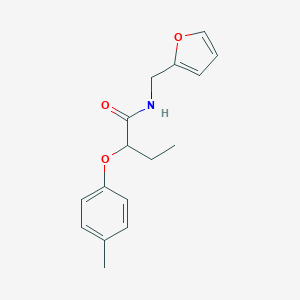
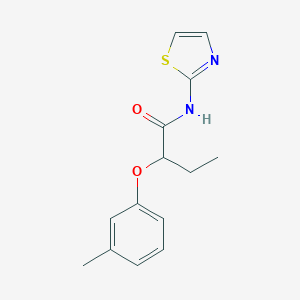
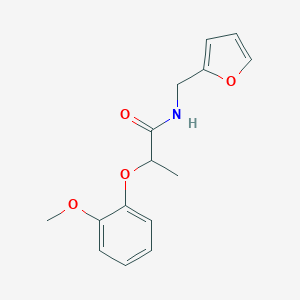
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B317905.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B317907.png)
![N-ethyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B317910.png)
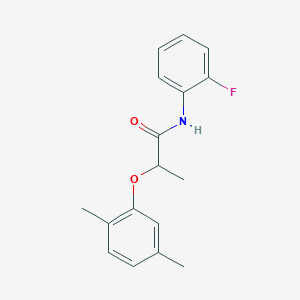
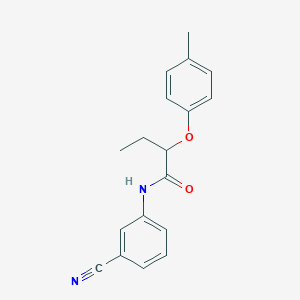
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317916.png)
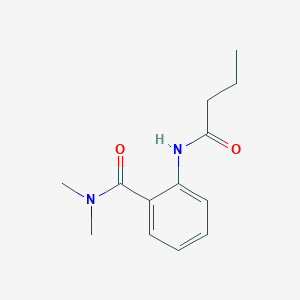
![1-[2-(2-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317918.png)
